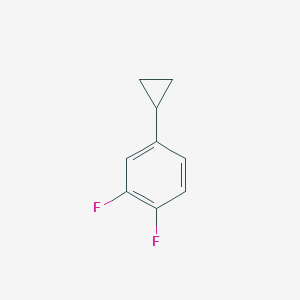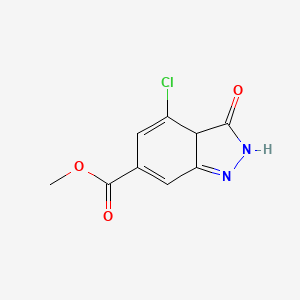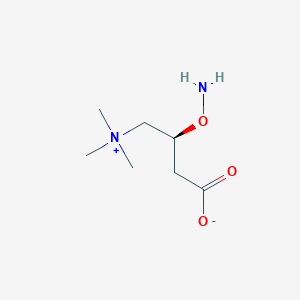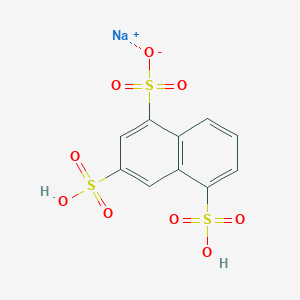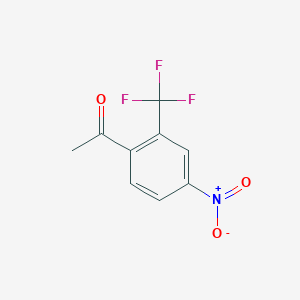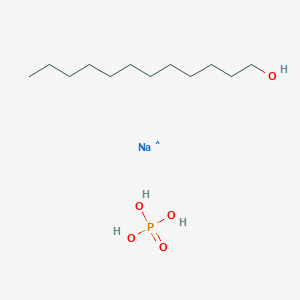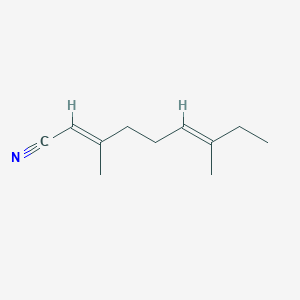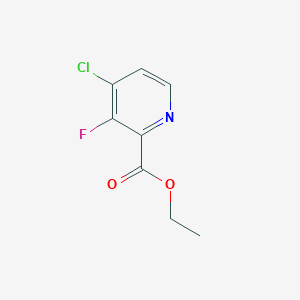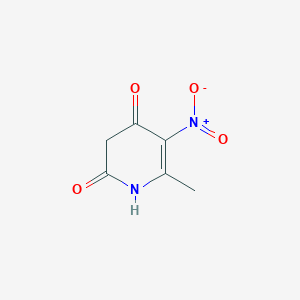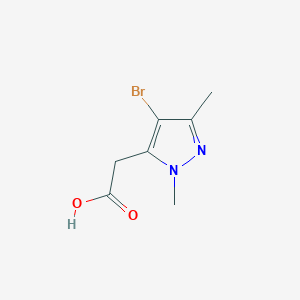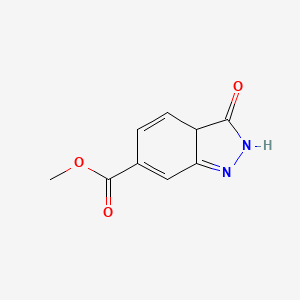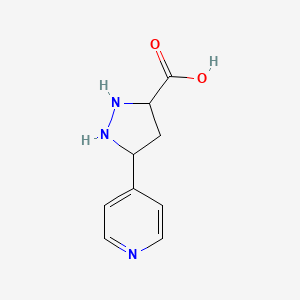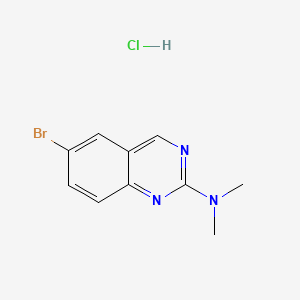
6-Bromo-N,N-dimethylquinazolin-2-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-N,N-dimethylquinazolin-2-amine hydrochloride is a chemical compound with the molecular formula C10H11BrClN3 It is a derivative of quinazoline, a heterocyclic aromatic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-N,N-dimethylquinazolin-2-amine hydrochloride typically involves the bromination of N,N-dimethylquinazolin-2-amine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 6-position of the quinazoline ring. The reaction is usually performed in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile or dichloromethane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is often purified through recrystallization or chromatography techniques.
化学反応の分析
Types of Reactions
6-Bromo-N,N-dimethylquinazolin-2-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinazoline derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
6-Bromo-N,N-dimethylquinazolin-2-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-Bromo-N,N-dimethylquinazolin-2-amine hydrochloride involves its interaction with specific molecular targets. The bromine atom and the quinazoline ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
- 6-Chloro-N,N-dimethylquinazolin-2-amine hydrochloride
- 6-Fluoro-N,N-dimethylquinazolin-2-amine hydrochloride
- 6-Iodo-N,N-dimethylquinazolin-2-amine hydrochloride
Uniqueness
6-Bromo-N,N-dimethylquinazolin-2-amine hydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and reactivity influence the compound’s behavior in chemical reactions and its potential biological activities.
特性
分子式 |
C10H11BrClN3 |
|---|---|
分子量 |
288.57 g/mol |
IUPAC名 |
6-bromo-N,N-dimethylquinazolin-2-amine;hydrochloride |
InChI |
InChI=1S/C10H10BrN3.ClH/c1-14(2)10-12-6-7-5-8(11)3-4-9(7)13-10;/h3-6H,1-2H3;1H |
InChIキー |
RIRYPTQDQBZYPR-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=NC=C2C=C(C=CC2=N1)Br.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


